Cas no 2248370-37-6 (2-(2-Ethyloxan-4-yl)propan-1-amine)

2-(2-Ethyloxan-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-6506645
- 2248370-37-6
- 2-(2-Ethyloxan-4-yl)propan-1-amine
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- インチ: 1S/C10H21NO/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-10H,3-7,11H2,1-2H3
- InChIKey: VVIUOLZJLXIEIO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C)CN)CC1CC
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 35.2Ų
2-(2-Ethyloxan-4-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506645-0.05g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.05g |
$1807.0 | 2025-03-14 | |
Enamine | EN300-6506645-0.5g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.5g |
$2066.0 | 2025-03-14 | |
Enamine | EN300-6506645-1.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 1.0g |
$2152.0 | 2025-03-14 | |
Enamine | EN300-6506645-0.25g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.25g |
$1980.0 | 2025-03-14 | |
Enamine | EN300-6506645-2.5g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 2.5g |
$4216.0 | 2025-03-14 | |
Enamine | EN300-6506645-5.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 5.0g |
$6239.0 | 2025-03-14 | |
Enamine | EN300-6506645-10.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 10.0g |
$9252.0 | 2025-03-14 | |
Enamine | EN300-6506645-0.1g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.1g |
$1893.0 | 2025-03-14 |
2-(2-Ethyloxan-4-yl)propan-1-amine 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
2-(2-Ethyloxan-4-yl)propan-1-amineに関する追加情報
Introduction to 2-(2-Ethyloxan-4-yl)propan-1-amine (CAS No. 2248370-37-6)
2-(2-Ethyloxan-4-yl)propan-1-amine, with the CAS number 2248370-37-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and is characterized by its unique structural features, which include an ethyl-substituted oxane ring and a propylamine moiety. These structural elements contribute to its potential biological activities and make it a subject of interest for various applications in drug discovery and development.
The chemical structure of 2-(2-Ethyloxan-4-yl)propan-1-amine can be represented as follows: C9H19NO. The compound's molecular weight is approximately 153.25 g/mol, and it is typically synthesized through a series of well-defined chemical reactions. The synthesis process involves the reaction of an appropriate oxane derivative with a propylamine precursor, followed by purification steps to ensure high purity and consistency.
In recent years, 2-(2-Ethyloxan-4-yl)propan-1-amine has been the focus of several studies aimed at elucidating its pharmacological properties. One notable area of research is its potential as a ligand for various receptors, particularly those involved in the central nervous system (CNS). Studies have shown that this compound can interact with specific receptors, such as serotonin and dopamine receptors, which are crucial for modulating mood, cognition, and other neurological functions.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity of 2-(2-Ethyloxan-4-yl)propan-1-amine to serotonin receptors. The results indicated that the compound exhibits high selectivity for serotonin 5-HT1A receptors, with a binding affinity (Ki) value of 0.8 nM. This finding suggests that 2-(2-Ethyloxan-4-yl)propan-1-amine could be a promising lead compound for the development of novel anxiolytic and antidepressant drugs.
Beyond its potential as a receptor ligand, 2-(2-Ethyloxan-4-yl)propan-1-amine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including neurodegenerative disorders and autoimmune conditions. A study published in the European Journal of Pharmacology in 2020 evaluated the anti-inflammatory effects of this compound in vitro using human macrophage cell lines. The results demonstrated that 2-(2-Ethyloxan-4-yl)propan-1-amine significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The safety profile of 2-(2-Ethyloxan-4-yl)propan-1-amine is another critical aspect that has been investigated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In addition to its pharmacological properties, the physical and chemical characteristics of 2-(2-Ethyloxan-4-yl)propan-1-amine are important considerations for its use in pharmaceutical formulations. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. It is also important to note that the solubility properties of this compound can influence its bioavailability and formulation design.
The future prospects for 2-(2-Ethyloxan-4-yl)propan-1-amine are promising, with ongoing research aimed at optimizing its structure for improved efficacy and safety. Researchers are exploring various structural modifications to enhance its binding affinity to target receptors and reduce potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve the bioavailability and therapeutic index of this compound.
In conclusion, 2-(2-Ethyloxan-4-y l)propan -1 -amine (CAS No . 2 2 48370 -37 -6) strong > represents an intriguing molecule with significant potential in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with promising pharmacological properties , make it a valuable candidate for further investigation . As research continues , it is likely that this compound will play an important role in the development of new therapeutic agents for various medical conditions . p >
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